SORBITAN MONOPALMITATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

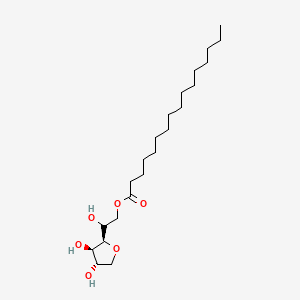

[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19?,21+,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFATESGLOUGBX-NDUCAMMLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour |

Source

|

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water |

Source

|

| Record name | SORBITAN MONOPALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

26266-57-9 |

Source

|

| Record name | Sorbitan, monohexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sorbitan Monopalmitate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sorbitan (B8754009) monopalmitate (SMP), a nonionic surfactant widely utilized as an emulsifier, stabilizer, and excipient in pharmaceutical and cosmetic formulations.[1][2][3] The document details the underlying chemical processes, experimental protocols, and purification strategies necessary to obtain high-purity SMP suitable for research and development applications.

Synthesis of Sorbitan Monopalmitate

This compound (also known as Span 40) is commercially produced through the esterification of sorbitan with palmitic acid.[1][2] The overall process can be viewed as a two-stage reaction, starting from sorbitol.

Stage 1: Dehydration of Sorbitol to Sorbitan The synthesis begins with the acid-catalyzed dehydration (or anhydrization) of sorbitol, a sugar alcohol.[4][5] This intramolecular dehydration reaction removes one or two molecules of water from sorbitol to form a mixture of cyclic ethers known as sorbitan and isosorbide.[5] The primary component desired for the subsequent esterification is 1,4-sorbitan.

Stage 2: Esterification of Sorbitan with Palmitic Acid The resulting mixture of sorbitol anhydrides (sorbitan) is then reacted with palmitic acid in the presence of an alkaline catalyst.[4] This direct esterification process forms a mixture of sorbitan esters, with this compound being the principal product.[1] The reaction is typically carried out at elevated temperatures under an inert atmosphere to prevent oxidation and color formation.[4]

The general chemical reaction is as follows: Sorbitan + Palmitic Acid → this compound + Water

Key Reaction Parameters

The yield, purity, and color of the final product are highly dependent on the reaction conditions. Careful control of these parameters is crucial for a successful synthesis.

| Parameter | Typical Range/Value | Purpose & Considerations | Source |

| Reactants | Sorbitol, Palmitic Acid | Sorbitol is the hydrophilic head, and palmitic acid provides the lipophilic tail. | [1] |

| Molar Ratio | Fatty Acid : Sorbitol ≈ 1.1:1 to 1.3:1 | A slight excess of the fatty acid is often used to drive the reaction towards the monoester. | [4] |

| Catalyst | Acid (e.g., phosphorous acid) for dehydration; Alkaline (e.g., NaOH, Na2CO3) for esterification. | Acid catalyzes the initial dehydration of sorbitol. A base is used for the esterification to avoid side reactions and color formation. | [4][5][6] |

| Temperature | 180°C - 215°C | Temperatures below 180°C result in a slow reaction rate. Temperatures above 215°C can lead to undesirable color formation. A range of 190°C to 210°C is often preferred. | [4] |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the fatty acid and polyols at high temperatures, which would result in darker-colored products. | [5] |

| Pressure | Reduced Pressure / Vacuum | Helps in the continuous removal of water formed during the reaction, shifting the equilibrium towards the product side. | [5][6] |

Experimental Protocol: Synthesis

This section provides a generalized laboratory-scale protocol for the synthesis of this compound.

Materials:

-

Sorbitol

-

Palmitic Acid

-

Phosphorous Acid (or another suitable acid catalyst)

-

Sodium Hydroxide (or another suitable alkaline catalyst)

-

High-purity Nitrogen gas

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser with a Dean-Stark trap (or similar setup for water removal)

-

Nitrogen inlet

-

Vacuum pump

Procedure:

-

Reactor Setup: Assemble the reaction flask with the mechanical stirrer, heating mantle, condenser, and nitrogen inlet.

-

Charging Reactants: Charge the flask with sorbitol and palmitic acid in the desired molar ratio (e.g., 1:1.2).

-

Inerting: Purge the system with nitrogen for 15-20 minutes to remove any residual air. Maintain a gentle nitrogen flow throughout the reaction.

-

Dehydration (Optional if starting with Sorbitan): Add the acid catalyst (e.g., phosphorous acid). Begin heating the mixture with stirring. Increase the temperature to around 150°C and apply a vacuum to facilitate the removal of water from sorbitol to form sorbitan.[5]

-

Esterification: Once the dehydration stage is complete (indicated by the amount of water collected), cool the mixture slightly and add the alkaline catalyst (e.g., sodium hydroxide).

-

Reaction: Increase the temperature to 190°C - 210°C.[4] The esterification reaction will commence, producing water which should be continuously removed via the condenser/trap.

-

Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value. The reaction is considered complete when the acid value drops to the desired level (typically below 7.5).[7]

-

Cooling: Once the reaction is complete, turn off the heating and allow the crude product to cool down to 80-90°C under the nitrogen atmosphere.[6]

The resulting product is a crude mixture containing this compound, unreacted starting materials, di- and tri-esters, and other byproducts, which necessitates purification.

Purification of this compound

For research and pharmaceutical applications, high purity of SMP is essential. Purification aims to remove unreacted polyols (sorbitol, sorbitan), free fatty acids, catalytic residues, and color impurities.

Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Purification Techniques

-

Washing with Aqueous Salt Solutions: A common and effective method to remove residual polyol impurities. The crude sorbitan ester is dissolved in a suitable organic solvent system (e.g., a mixture of a hydrocarbon and a polar solvent like toluene and isopropanol), and then washed with an aqueous metal salt solution (e.g., sodium chloride or sodium sulfate).[8] The hydrophilic impurities partition into the aqueous phase, which is then separated and discarded.[8]

-

Crystallization: As a widely used purification method for active pharmaceutical ingredients (APIs), crystallization can be employed to isolate the desired monoester from other components in the mixture.[9][10] This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling it to allow the purified SMP to crystallize.

-

Decolorization: If the product has a dark color, it can be treated with an adsorbent like activated carbon during the purification process to remove color bodies.[4]

-

Chromatography: For obtaining very high purity SMP for sensitive research applications, techniques like High-Performance Liquid Chromatography (HPLC) can be used.[11] A reversed-phase C18 column is often effective for separating sorbitan mono-, di-, and tri-esters.[11]

Experimental Protocol: Purification

This protocol describes a general liquid-liquid extraction and washing procedure.

Materials:

-

Crude this compound

-

Toluene (or other suitable hydrocarbon solvent)

-

Isopropanol (or other suitable polar organic solvent)

-

Sodium sulfate (B86663) or Sodium chloride

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve the crude SMP in a solvent mixture, for example, a 1:1 mixture of toluene and isopropanol.[8]

-

Preparation of Wash Solution: Prepare a 10% (w/v) aqueous solution of sodium sulfate or sodium chloride.

-

Washing: Transfer the dissolved crude product to a separatory funnel. Add an equal volume of the aqueous salt wash solution.

-

Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely. An emulsion may form which can take time to resolve.[8]

-

Separation: Drain the lower aqueous layer containing the impurities. Repeat the washing step 2-3 times with fresh salt solution.

-

Solvent Removal: Transfer the washed organic layer to a flask. Dry it over an anhydrous drying agent (e.g., magnesium sulfate), then filter. Remove the solvent using a rotary evaporator under reduced pressure.

-

Final Drying: Place the resulting purified, waxy solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved to remove any residual solvent.

Quality Control and Characterization

The final product should be characterized to confirm its identity and purity. Key quality parameters are summarized below.

| Parameter | Typical Specification | Method | Purpose |

| Appearance | Light cream to tan, hard, waxy solid or flakes. | Visual Inspection | Confirms physical state and color. |

| Acid Value | Not more than 7.5 | Titration | Measures the amount of free fatty acids remaining in the product. |

| Saponification Value | 140 - 150 | Titration | Indicates the average molecular weight of the ester. |

| Hydroxyl Value | 270 - 305 | Titration | Measures the content of free hydroxyl groups from the polyol. |

| Water Content | Not more than 1.5% | Karl Fischer Titration | Determines the amount of residual water. |

| Solubility | Insoluble in cold water; dispersible in warm water. Soluble in ethanol (B145695) and toluene above its melting point. | Solubility Test | Confirms the solubility profile characteristic of SMP. |

| Source for table values: JECFA (Joint FAO/WHO Expert Committee on Food Additives)[7] |

Further analysis by techniques such as Infrared (IR) spectroscopy can confirm the presence of characteristic functional groups (ester, hydroxyl), and HPLC can provide a detailed profile of the mono-, di-, and polyester (B1180765) distribution.[7][11]

References

- 1. Buy this compound | 26266-57-9 [smolecule.com]

- 2. This compound Span 40 | 26266-57-9 | E 495- HUANA [huanachemical.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US4297290A - Process for preparing sorbitan esters - Google Patents [patents.google.com]

- 5. btsjournals.com [btsjournals.com]

- 6. CN104230859A - Preparation technique of sorbitan monooleate - Google Patents [patents.google.com]

- 7. fao.org [fao.org]

- 8. US5306831A - Sorbitan ester purification process - Google Patents [patents.google.com]

- 9. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]

- 10. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical Properties of Sorbitan Monopalmitate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monopalmitate, also known as Span® 40, is a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries as an emulsifying agent, stabilizer, and dispersant.[1][2] It is synthesized by the esterification of sorbitan with palmitic acid.[1][3] Its amphiphilic nature, arising from the hydrophilic sorbitan head and the lipophilic palmitate tail, governs its behavior in various media. Understanding the physicochemical properties of sorbitan monopalmitate in aqueous solutions is crucial for optimizing its performance in formulations such as creams, lotions, ointments, and niosomal drug delivery systems.[2][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of key processes.

Physicochemical Properties

This compound is a lipophilic surfactant, a characteristic quantified by its Hydrophilic-Lipophilic Balance (HLB) value.[1][3] It is generally described as a light yellow or tan-colored waxy solid at room temperature.[1][3] While it is soluble in ethanol, ethyl acetate, and toluene, it is insoluble in cold water but can be dispersed in hot water.[1][3]

Quantitative Data Summary

The determination of precise physicochemical parameters of this compound in purely aqueous solutions is challenging due to its limited water solubility.[5][6] Much of the available data pertains to its behavior at oil-water interfaces or in the presence of co-solvents or other surfactants.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₂₂H₄₂O₆ | - | [1] |

| Molecular Weight | 402.57 g/mol | - | [7] |

| HLB Value | 6.7 | - | [1] |

| Melting Point | 46-47 °C | - | [6] |

| Critical Micelle Concentration (CMC) | Data in purely aqueous solution is not readily available due to low solubility. At the water-oil interface, the CMC is influenced by the oil phase. | Water-oil interface | [8] |

| Aggregation Number | Not available for purely aqueous solutions. | - | |

| Krafft Point | Above ambient temperature, but a precise value in water is not well-documented due to low solubility. The Krafft temperature is the point at which the solubility of an ionic surfactant equals its CMC.[9] | - |

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound requires robust experimental methodologies. The following sections detail the protocols for determining key parameters.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Tensiometry is a primary method for determining the CMC of surfactants. It measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[10]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) due to its low aqueous solubility. A subsequent dilution in water will be performed.

-

Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[11]

-

Procedure:

-

Measure the surface tension of pure deionized water.

-

Prepare a series of aqueous dispersions of this compound with varying concentrations by serial dilution from the stock solution. Ensure thorough mixing and temperature equilibration. Given the low solubility, heating and stirring may be necessary to achieve a stable dispersion.

-

Measure the surface tension of each dispersion.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the breakpoint in the resulting curve, where the surface tension plateaus.[10]

-

Determination of Micelle Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension, making it suitable for characterizing micelles.[12]

Methodology:

-

Sample Preparation:

-

Prepare aqueous dispersions of this compound at a concentration above its expected CMC.

-

Filter the sample through a microporous filter (e.g., 0.22 µm) to remove dust and larger aggregates.[13]

-

-

Instrumentation: Use a dynamic light scattering instrument equipped with a laser light source and a photodetector.

-

Procedure:

-

Place the filtered sample in a clean cuvette and insert it into the instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

The instrument measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles.

-

The software calculates the hydrodynamic diameter (size) and the polydispersity index (PDI) of the micelles using the Stokes-Einstein equation.[13]

-

Determination of Enthalpy of Micellization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that measures the heat changes associated with molecular interactions, including micelle formation and dissociation. It can be used to determine the CMC and the enthalpy of micellization (ΔHmic).[14]

Methodology:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in the desired aqueous buffer. The concentration should be significantly above the CMC.

-

Fill the ITC syringe with this concentrated surfactant solution.

-

Fill the sample cell with the same buffer.

-

-

Instrumentation: Utilize an isothermal titration calorimeter.

-

Procedure:

-

Set the desired experimental temperature.

-

Inject small aliquots of the surfactant solution from the syringe into the sample cell while stirring.

-

The instrument measures the heat released or absorbed during the demicellization process as the surfactant concentration in the cell increases.

-

A plot of the heat change per injection versus the total surfactant concentration in the cell is generated.

-

The CMC is determined from the inflection point of the titration curve. The enthalpy of micellization is calculated from the magnitude of the heat change.[14][15]

-

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for CMC determination by tensiometry.

Self-Assembly of this compound in Aqueous Solution

Caption: Surfactant self-assembly into a micelle.

Relationship between Physicochemical Properties and Applications

Caption: Properties influencing applications.

Conclusion

This compound is a valuable nonionic surfactant with a well-established role in various formulations. While its low aqueous solubility presents challenges in the direct measurement of some of its physicochemical properties in water, techniques such as tensiometry, dynamic light scattering, and isothermal titration calorimetry provide essential insights into its behavior. A thorough understanding of its HLB value, aggregation behavior, and the factors influencing micelle formation is paramount for the rational design and optimization of emulsion-based products and novel drug delivery systems. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers and professionals working with this versatile excipient.

References

- 1. wyatt.com [wyatt.com]

- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shreechem.in [shreechem.in]

- 4. globaljournals.org [globaljournals.org]

- 5. Frontiers | Effect of sorbitan ester structure on the separation between tetrahydrofuran and water [frontiersin.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Span 40 | C22H42O6 | CID 16212480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tainstruments.com [tainstruments.com]

The Role of HLB in Emulsion Science: A Technical Guide to Sorbitan Monopalmitate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the Hydrophilic-Lipophilic Balance (HLB) value in emulsion science, with a specific focus on the non-ionic surfactant, sorbitan (B8754009) monopalmitate. This document provides a comprehensive overview of its properties, methods for determining its HLB value, and its application in formulating stable emulsions, particularly within the pharmaceutical and cosmetic industries.

Introduction to Sorbitan Monopalmitate and the HLB System

This compound, also known as Span® 40, is a lipophilic surfactant derived from the esterification of sorbitol with palmitic acid.[1] It is a key excipient in the formulation of water-in-oil (W/O) emulsions, where it functions as a stabilizer, preventing the coalescence of dispersed water droplets.[2] Its efficacy as an emulsifier is fundamentally linked to its Hydrophilic-Lipophilic Balance (HLB) value.

The HLB system, developed by Griffin, is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-soluble) nature, and higher values signify a more hydrophilic (water-soluble) character. The HLB value is a critical parameter for selecting the appropriate emulsifier to ensure the physical stability of an emulsion.[3] this compound has a characteristic HLB value of 6.7 , positioning it as a predominantly lipophilic emulsifier suitable for W/O emulsions.[1]

Physicochemical Properties and Quantitative Data

The performance of this compound in an emulsion is dictated by its physicochemical properties. Understanding these parameters is essential for formulation development.

| Property | Value | Reference |

| HLB Value | 6.7 | [1] |

| Molecular Formula | C22H42O6 | [1] |

| Molecular Weight | 403.56 g/mol | [1] |

| Appearance | Light yellow granular solid | [1] |

| Solubility | Soluble in ethanol (B145695), ethyl acetate, and toluene; dispersible in hot water. | [1] |

| Saponification Value | 140 - 155 mg KOH/g | N/A |

| Acid Value | ≤ 7.0 mg KOH/g | N/A |

| Hydroxyl Value | 270 - 305 mg KOH/g | N/A |

Case Study: Nanoemulsion Stabilization

While comprehensive data on this compound alone is dispersed across various studies, a case study on a nanoemulsion stabilized by a combination of sorbitan monooleate (a similar sorbitan ester) and polyoxyethylene this compound provides valuable insight into the impact of surfactant concentration on emulsion properties.[4]

| Surfactant Concentration (mL) | Sonication Time (min) | Sonication Power (W) | Droplet Size (nm) | Zeta Potential (mV) |

| 5 | 15 | 100 | 320.2 | -20.6 |

| 30 | 15 | 100 | >400 | N/A |

| 5 | 30 | 750 | <300 | N/A |

| 30 | 30 | 750 | >400 | N/A |

Note: This data is from a study using a combination of surfactants and is presented here for illustrative purposes to show the relationship between formulation parameters and emulsion characteristics.[4]

Experimental Protocols

Accurate determination of the HLB value and rigorous evaluation of emulsion stability are paramount in formulation science. The following sections detail the methodologies for these essential experiments.

Determination of HLB Value by Saponification

For esters of polyhydric alcohols like this compound, the HLB value can be experimentally determined using the saponification value of the ester and the acid value of the fatty acid.

Principle: The HLB value is calculated using the formula:

HLB = 20 * (1 - S / A)

where:

-

S is the saponification value of the ester.

-

A is the acid value of the fatty acid (palmitic acid in this case).

Methodology:

-

Determination of Saponification Value (S):

-

Accurately weigh approximately 2 g of this compound into a 250 mL flask.

-

Add 25.0 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH) solution.

-

Connect the flask to a reflux condenser and heat on a water bath for 30 minutes, swirling frequently.

-

Perform a blank titration simultaneously with 25.0 mL of the 0.5 N alcoholic KOH solution but without the sample.

-

After cooling, add 1 mL of phenolphthalein (B1677637) indicator to each flask and titrate with 0.5 N hydrochloric acid (HCl) until the pink color disappears.

-

Calculate the saponification value using the formula: S = [(B - V) * N * 56.1] / W where:

-

B = volume of HCl required for the blank (mL)

-

V = volume of HCl required for the sample (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

56.1 = molecular weight of KOH

-

-

-

Determination of Acid Value (A) of Palmitic Acid:

-

Dissolve a known weight of palmitic acid in a suitable neutralized solvent (e.g., a mixture of ethanol and ether).

-

Titrate the solution with a standardized solution of potassium hydroxide (KOH) using phenolphthalein as an indicator until a faint pink color persists.

-

Calculate the acid value using the formula: A = (V * N * 56.1) / W where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

W = weight of the palmitic acid (g)

-

-

-

Calculate the HLB value using the determined S and A values.

Evaluation of Emulsion Stability

The physical stability of an emulsion is its ability to resist changes in its physicochemical properties over time. Key methods for evaluating stability are outlined below.

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the dispersed droplets and the broadness of the size distribution (PDI). An increase in particle size over time is indicative of instability (e.g., coalescence).

Methodology:

-

Sample Preparation: Dilute the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Use a DLS instrument with a laser source and a detector. Set the temperature to the desired storage or testing condition.

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.

-

Data Acquisition: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

-

Analysis: The software calculates the average particle size (Z-average) and the PDI from the correlation function of the scattered light intensity.

-

Stability Assessment: Measure the particle size and PDI at regular intervals over a specified period. A significant increase in these values indicates emulsion instability.

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. For O/W emulsions, a high absolute zeta potential (typically > ±30 mV) is generally indicative of good stability due to strong electrostatic repulsion between droplets. For W/O emulsions stabilized by non-ionic surfactants like this compound, the zeta potential is typically low, and steric hindrance is the primary stabilization mechanism. However, zeta potential can still provide insights into the interfacial properties.

Methodology:

-

Sample Preparation: Dilute the emulsion with the continuous phase.

-

Instrument Setup: Use a zeta potential analyzer, which applies an electric field to the sample.

-

Measurement: The instrument measures the electrophoretic mobility of the droplets under the applied electric field.

-

Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

Principle: The rheological properties (viscosity, elasticity) of an emulsion can provide information about its internal structure and stability. Changes in viscosity over time can indicate flocculation or coalescence.

Methodology:

-

Instrument Setup: Use a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Measurement:

-

Flow Curve: Measure the viscosity as a function of shear rate. This can reveal shear-thinning or shear-thickening behavior.

-

Oscillatory Measurement: Apply a small amplitude sinusoidal strain or stress to probe the viscoelastic properties (storage modulus G' and loss modulus G''). A dominant G' indicates a more structured, solid-like behavior, which can contribute to stability.

-

-

Stability Assessment: Conduct rheological measurements at different time points to monitor changes in the emulsion's structure.

Visualization of Concepts in Emulsion Science

Emulsifier Selection Workflow

The following diagram illustrates the logical workflow for selecting a suitable emulsifier system based on the required HLB of the oil phase.

Caption: Workflow for Emulsifier Selection Based on Required HLB.

Emulsion Stabilization Mechanism

This diagram illustrates the conceptual mechanism of how this compound, a W/O emulsifier, stabilizes water droplets within an oil phase.

References

- 1. This compound Span 40 | 26266-57-9 | E 495- HUANA [huanachemical.com]

- 2. Main Application of this compound - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 3. Effect of emulsifier pairs on physical stability of emulsions containing three different natural oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

Sorbitan Monopalmitate: A Cornerstone in Novel Drug Delivery Systems

Sorbitan (B8754009) monopalmitate, a non-ionic surfactant also known as Span 40, has emerged as a critical excipient in the pharmaceutical sciences. Its biocompatibility, biodegradability, and favorable physicochemical properties, such as a Hydrophilic-Lipophilic Balance (HLB) value of 6.7, make it an ideal candidate for the formulation of various novel drug delivery systems.[1] This technical guide explores the multifaceted applications of sorbitan monopalmitate, detailing its role in enhancing drug stability, solubility, and targeted delivery. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into formulation strategies, experimental protocols, and the impact of this versatile surfactant on therapeutic efficacy.

Core Applications in Drug Delivery Formulations

This compound is extensively utilized as an emulsifier, stabilizer, and vesicle-forming agent in a range of advanced drug delivery platforms.[1][2] Its lipophilic nature makes it particularly effective in creating stable water-in-oil (W/O) emulsions and as a key component in vesicular and particulate carrier systems.[1][3]

-

Niosomes: These are non-ionic surfactant-based vesicles that represent a promising alternative to liposomes due to their lower cost, greater stability, and ease of handling.[4][5] this compound, often in combination with cholesterol, self-assembles in aqueous media to form bilayered vesicles capable of encapsulating both hydrophilic and lipophilic drugs.[4][6] These niosomal formulations have been investigated for various administration routes, including intravenous, oral, and transdermal.[4]

-

Proniosomes: To overcome the physical instability issues of aqueous niosome dispersions, such as aggregation and leakage, proniosomes have been developed.[7] These are dry, free-flowing granular products that, upon hydration, readily form niosome dispersions. This compound is a key surfactant in proniosomal gels, which are particularly suited for transdermal drug delivery.[7][8]

-

Organogels: this compound can act as an organogelator, forming three-dimensional networked structures that immobilize organic solvents.[9][10] These organogels are explored as reservoir systems for the controlled, topical, and transdermal delivery of therapeutic agents.[11][12]

-

Solid Lipid Nanoparticles (SLNs): While not the primary lipid matrix, this compound is used as a surfactant to stabilize the dispersion of solid lipid nanoparticles. SLNs are colloidal carriers that combine the advantages of polymeric nanoparticles and lipid emulsions, offering improved bioavailability and sustained release for various drugs.[13][14]

-

Emulsions and Creams: As a classic emulsifier, this compound is used to prepare stable creams, lotions, and ointments for topical and transdermal applications.[1][15]

Quantitative Data on this compound Formulations

The performance of this compound-based drug delivery systems is highly dependent on formulation and processing variables. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound (Span 40)

| Property | Value | Reference |

| Common Name | Span 40 | [6] |

| Chemical Type | Non-ionic Surfactant | [1][6] |

| HLB Value | 6.7 | [1] |

| Physical Form | Light cream to brown waxy solid | [1] |

| Solubility | Insoluble in cold water; dispersible in hot water; soluble in hot oils | [1] |

| Freezing Point | 45-47°C | [1] |

| Phase Transition Temp. | ~46°C | [16] |

Table 2: Influence of Formulation and Processing Variables on this compound Niosome Particle Size

| Variable | Effect on Particle Size | Quantitative Impact | Reference |

| Cholesterol (CHO) Concentration | Increase | Increasing Span 40:CHO molar ratio from 5:1 to 1:1 increased size. 2:1 and 1:1 ratios showed similar sizes. | [4][17][18] |

| Sonication Time | Decrease | Size reduced by 23%, 35%, and 42% after 10, 20, and 30 minutes, respectively. | [4][17][18] |

| Charge Inducing Agent (DCP) | Increase | Addition of Dicetylphosphate (DCP) increased size by 24%. | [17][18] |

| Charge Inducing Agent (SA) | Increase | Addition of Stearylamine (SA) increased size by 11%. | [17][18] |

| Drug Encapsulation (Lipophilic) | Increase | Encapsulation of estradiol (B170435) increased vesicular size by ~35%. | [17][18] |

| Drug Encapsulation (Hydrophilic) | Increase | Encapsulation of mannitol (B672) increased vesicular size by ~6.2%. | [17][18] |

| Alcohol Type (in Proniosomes) | Variable | Ethanol produced larger vesicles (~44 µm) compared to other alcohols. | [7][8] |

Table 3: Performance Characteristics of this compound-Based Systems

| Delivery System | Drug | Key Finding | Reference |

| Organogel | Sumatriptan (B127528) | Permeation rate from pig skin was 0.231 mg/h/cm². | [11][19] |

| Proniosomal Gel | Chlorpheniramine Maleate (CPM) | Formulations with lecithin (B1663433) showed higher stability and loading efficiency. | [7][8] |

| Niosomes | Silymarin | Showed a biphasic release profile and improved hepatoprotective effect in vivo. | [6] |

| Niosomes | Tenofovir Disoproxil Fumarate | Vesicle sizes ranged from 2.95 µm to 10.91 µm; enhanced oral bioavailability. | [20] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research in drug delivery. The following are protocols for the preparation and characterization of this compound-based systems.

Protocol 1: Preparation of this compound Niosomes by Thin Film Hydration

This is the most common method for preparing niosomes.[4][16]

Materials:

-

This compound (Span 40)

-

Cholesterol (CHO)

-

Charge-inducing agent (optional, e.g., Dicetylphosphate - DCP)

-

Drug (hydrophilic or lipophilic)

-

Organic solvent mixture (e.g., Chloroform:Methanol 2:1 v/v)

-

Aqueous phase (e.g., Phosphate buffered saline - PBS)

Procedure:

-

Accurately weigh this compound and cholesterol (and the charge-inducing agent, if used) in the desired molar ratio (e.g., 1:1).[4][16]

-

Dissolve the mixture in a sufficient volume of the organic solvent mixture in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this step as well.[16][20]

-

Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of Span 40 (e.g., 60°C).[16] This results in the formation of a thin, dry lipid film on the inner wall of the flask.

-

Hydrate the lipid film with the aqueous phase (containing the hydrophilic drug, if applicable) by rotating the flask at the same temperature for a specified time. This causes the film to peel off and form multilamellar vesicles.[4][16]

-

To reduce the particle size and lamellarity, the resulting niosomal dispersion can be sonicated using a probe or bath sonicator for a defined period (e.g., 10-30 minutes).[4][17]

Protocol 2: Determination of Particle Size and Polydispersity Index (PDI)

Instrumentation: Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS).[4][17]

Procedure:

-

Dilute the niosome suspension with filtered, deionized water to obtain an appropriate scattering intensity.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Measure the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.

-

The instrument's software calculates the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery systems.

Protocol 3: Determination of Entrapment Efficiency (%EE)

This protocol determines the amount of drug successfully encapsulated within the vesicles.

Method: Centrifugation Method [7]

Procedure:

-

Place a known volume of the niosomal dispersion into a centrifuge tube.

-

Centrifuge the sample at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 4°C). The centrifugation pellets the niosomes, leaving the unentrapped drug in the supernatant.

-

Carefully collect the supernatant.

-

Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis Spectrophotometry, HPLC).[7]

-

Calculate the Entrapment Efficiency using the following formula:

%EE = [(Total Drug Amount - Amount of Free Drug) / Total Drug Amount] x 100

Visualizations of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in the formulation of this compound delivery systems.

Caption: Workflow for Niosome Preparation via Thin Film Hydration.

Caption: Logical Pathway of Transdermal Drug Delivery.

Caption: Key Factors Influencing Niosome Properties.

Conclusion

This compound is a highly versatile and valuable excipient in the development of novel drug delivery systems. Its ability to form stable vesicular structures like niosomes and act as an effective emulsifier and stabilizer has been well-documented.[1][6] The capacity to encapsulate a wide range of drugs, coupled with the potential for modifying vesicle characteristics through formulation adjustments, allows for the design of delivery systems tailored for specific therapeutic goals, from enhancing oral bioavailability to enabling controlled transdermal delivery.[7][20] The detailed protocols and quantitative data presented herein provide a solid foundation for researchers to harness the full potential of this compound in advancing pharmaceutical technology and creating more effective and patient-compliant medicines. Future research will likely continue to explore its use in even more sophisticated targeted and responsive drug delivery platforms.

References

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Effect of formulation and processing variables on the particle size of this compound niosomes [wisdomlib.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of olive oil based organogels using this compound and sorbitan monostearate: A comparative study | Scilit [scilit.com]

- 10. Novel sorbitan monostearate organogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sorbitan ester organogels for transdermal delivery of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy this compound | 26266-57-9 [smolecule.com]

- 13. banglajol.info [banglajol.info]

- 14. jddtonline.info [jddtonline.info]

- 15. This compound - Ataman Kimya [atamanchemicals.com]

- 16. Effect of formulation and processing variables on the particle size of this compound niosomes - ProQuest [proquest.com]

- 17. Effect of formulation and processing variables on the particle size of this compound niosomes | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 18. researchgate.net [researchgate.net]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sorbitan Monopalmitate as a Crystallization Modifier in Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sorbitan (B8754009) monopalmitate's function as a crystallization modifier in lipid-based systems. Sorbitan monopalmitate (SM), a non-ionic surfactant, is widely utilized to control and direct the crystallization process of lipids, which is a critical factor influencing the stability, texture, and functional properties of products in the food and pharmaceutical industries.[1][2] Its ability to influence nucleation, crystal growth, and polymorphism makes it an invaluable tool for formulators.[1] This document details the mechanisms of action, impacts on lipid properties, and key experimental protocols for evaluating its effects, with a particular focus on applications in drug delivery systems like solid lipid nanoparticles (SLNs).

Mechanism of Action: How this compound Modifies Lipid Crystallization

This compound influences lipid crystallization primarily through heterogeneous nucleation and by altering crystal growth patterns. Due to its amphiphilic nature, it can co-crystallize with triacylglycerols (TAGs), the primary components of lipids.[3] The sorbitan head group and the palmitic acid tail allow it to integrate into the nascent crystal lattice, creating imperfections or acting as a template for further crystal growth.

This interaction can lead to several outcomes:

-

Accelerated Nucleation: SM can act as a seed or template, lowering the energy barrier for nucleation and inducing crystallization at higher temperatures (a lower degree of supercooling).[1][4] This results in a faster onset of crystallization.

-

Altered Crystal Growth: By incorporating into the crystal lattice, SM can disrupt the orderly packing of TAG molecules. This often leads to the formation of a larger number of smaller, less perfect crystals.[5]

-

Polymorphic Stabilization: Lipids can crystallize into different polymorphic forms (α, β', β), each with distinct physical properties. SM can influence the transition between these forms, often stabilizing the more desirable β' form, which is associated with a smooth texture in many food products and can prevent the formation of larger, grainy β crystals.[3][6]

References

- 1. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystallization of low saturated lipid blends of palm and canola oils with sorbitan monostearate and fully hydrogenated palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

exploration of sorbitan monopalmitate as a stabilizer for nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monopalmitate, a non-ionic surfactant, has garnered significant attention in the field of nanotechnology, particularly for its role as a stabilizer in various nanoparticle formulations.[1] Its biocompatibility and ability to form stable vesicular structures make it an attractive excipient for drug delivery systems.[2] This technical guide provides an in-depth exploration of sorbitan monopalmitate's application in nanoparticle stabilization, focusing on niosomes and solid lipid nanoparticles (SLNs). It details experimental protocols, presents key characterization data, and illustrates relevant workflows and pathways.

Mechanism of Stabilization

This compound, an ester of sorbitan (a dehydrated form of sorbitol) and palmitic acid, is an amphiphilic molecule. This dual nature allows it to orient at the oil-water or lipid-water interface, reducing interfacial tension and preventing the aggregation of nanoparticles. The hydrophilic head group of this compound faces the aqueous phase, while the lipophilic tail interacts with the nanoparticle's core, creating a protective layer that imparts steric hindrance and enhances colloidal stability.

Quantitative Data on this compound-Stabilized Nanoparticles

The following tables summarize the physicochemical properties of niosomes formulated with this compound (Span 40) and cholesterol, demonstrating the impact of formulation variables on particle size, polydispersity, and surface charge.

Table 1: Effect of Cholesterol Concentration on the Properties of this compound Niosomes [1]

| Span 40:Cholesterol Molar Ratio | Z-Average Size (nm) | Polydispersity Index (PDI) |

| 5:1 | 350 ± 25.3 | 0.25 ± 0.04 |

| 4:1 | 420 ± 30.1 | 0.28 ± 0.03 |

| 3:1 | 510 ± 35.7 | 0.31 ± 0.05 |

| 2:1 | 620 ± 40.2 | 0.35 ± 0.06 |

| 1:1 | 620 ± 42.5 | 0.38 ± 0.07 |

Table 2: Effect of Surface Charge-Inducing Agents on the Properties of this compound Niosomes (Span 40:Cholesterol at 3:1 Molar Ratio) [1]

| Formulation | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Control (Uncharged) | 510 ± 35.7 | 0.31 ± 0.05 | -11.6 ± 2.4 |

| Dicetylphosphate (DCP) | 632 ± 45.2 | 0.33 ± 0.04 | -50.7 ± 4.2 |

| Stearylamine (SA) | 566 ± 38.9 | 0.32 ± 0.06 | +19.3 ± 2.8 |

Experimental Protocols

Preparation of this compound Niosomes by Thin Film Hydration Method

This protocol is adapted from the methodology described for the preparation of this compound (Span 40) niosomes.[1]

Materials:

-

This compound (Span 40)

-

Cholesterol

-

Phosphate buffered saline (PBS) or other aqueous phase

-

Active Pharmaceutical Ingredient (API) - optional

Equipment:

-

Rotary evaporator

-

Round-bottom flask

-

Water bath

-

Sonicator (bath or probe)

-

Syringe filters

Procedure:

-

Lipid Film Formation:

-

Dissolve this compound and cholesterol in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the gel-liquid transition temperature of the lipid mixture (e.g., 60°C).

-

Apply a vacuum to evaporate the organic solvents, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous phase (e.g., PBS). If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.

-

Continue to rotate the flask in the water bath at the same temperature for a specified period (e.g., 1 hour) to allow for the swelling of the lipid film and the formation of multilamellar vesicles.

-

-

Size Reduction:

-

To obtain smaller and more uniform vesicles, the niosomal dispersion is typically subjected to sonication. This can be performed using a bath sonicator or a probe sonicator for a defined period.

-

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This is a general protocol for the preparation of SLNs, where this compound can be used as a surfactant.[3][4]

Materials:

-

Solid lipid (e.g., glyceryl monostearate, cetyl palmitate)

-

This compound (as surfactant)

-

Aqueous phase (e.g., purified water)

-

Active Pharmaceutical Ingredient (API) - optional

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Heated magnetic stirrer

Procedure:

-

Preparation of Lipid and Aqueous Phases:

-

Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

-

Dissolve the lipophilic API in the molten lipid if applicable.

-

Heat the aqueous phase containing the this compound to the same temperature as the lipid phase.

-

-

Pre-emulsion Formation:

-

Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately process the hot pre-emulsion through a high-pressure homogenizer at an elevated temperature for a specific number of cycles and pressure.

-

-

Cooling and Nanoparticle Formation:

-

Allow the resulting nanoemulsion to cool down to room temperature. The lipid will recrystallize and form solid lipid nanoparticles.

-

Characterization of this compound-Stabilized Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the nanoparticle dispersion in an appropriate medium (e.g., purified water) to avoid multiple scattering effects. Place the diluted sample in a cuvette and measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The particle size (hydrodynamic diameter) and PDI (a measure of the width of the particle size distribution) are then calculated.

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Velocimetry (LDV)

-

Procedure: Dilute the nanoparticle dispersion in a suitable medium with known conductivity. Apply an electric field across the sample. The velocity of the charged nanoparticles is measured, and the zeta potential is calculated, which indicates the surface charge and predicts the colloidal stability.

3. Entrapment Efficiency:

-

Procedure: Separate the unencapsulated drug from the nanoparticle dispersion using methods like centrifugation, dialysis, or size exclusion chromatography. Quantify the amount of drug in the nanoparticles and in the total formulation using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). The entrapment efficiency is then calculated as the percentage of the drug associated with the nanoparticles relative to the total amount of drug used.

Visualizations

Experimental Workflow and Signaling Pathways

References

The Role of Sorbitan Monopalmitate in Biocompatible Material Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan (B8754009) monopalmitate, a non-ionic surfactant, is a key excipient in the formulation of a variety of biocompatible materials.[1][2] Its amphiphilic nature, coupled with its biocompatibility, makes it an ideal candidate for creating stable drug delivery systems such as niosomes and organogels.[3][4] This technical guide provides a comprehensive overview of the use of sorbitan monopalmitate in these formulations, detailing experimental protocols, presenting quantitative data, and illustrating relevant biological and experimental workflows.

This compound in Niosome Formulations

Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol.[3] this compound (Span 40) is a commonly used surfactant in niosome preparation due to its ability to form stable bilayer structures.[5] These vesicles can encapsulate both hydrophilic and lipophilic drugs, offering advantages such as enhanced drug stability, controlled release, and targeted delivery.[3]

Quantitative Data on this compound Niosomes

The physicochemical properties of this compound niosomes are influenced by various formulation parameters, including the surfactant-to-cholesterol ratio, the type of encapsulated drug, and the presence of charge-inducing agents. The following tables summarize key quantitative data from various studies.

| Formulation Composition (this compound:Cholesterol) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| 2:1 | None | Varies | Varies | -11.6 ± 2.4 | N/A | [1] |

| 1:1 | None | Varies | Varies | Varies | N/A | [1] |

| 3:1 | None | Varies | Varies | -11.6 ± 2.4 | N/A | [1] |

| 3:1 with DCP | None | Increased by 24% | Varies | -50.7 ± 4.2 | N/A | [1] |

| 3:1 with SA | None | Increased by 11% | Varies | +19.3 ± 2.8 | N/A | [1] |

| Not Specified | Estradiol | Increased by 35% | Increased | Varies | High | [1] |

| Not Specified | Mannitol | Increased by 6.2% | Increased | Varies | Low | [1] |

DCP: Dicetyl phosphate; SA: Stearylamine

Experimental Protocols for Niosome Preparation and Characterization

The thin-film hydration technique is a widely used method for preparing niosomes.

Materials:

-

This compound (Span 40)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Active Pharmaceutical Ingredient (API) - optional

Procedure:

-

Accurately weigh this compound and cholesterol in the desired molar ratio (e.g., 1:1 or 2:1).

-

Dissolve the mixture in a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v), in a round-bottom flask.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the surfactant and cholesterol.

-

Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the surfactant (for Span 40, typically around 60°C). This will form a thin, dry film on the inner surface of the flask.

-

Hydrate the thin film by adding an aqueous phase (e.g., PBS pH 7.4) and rotating the flask gently. If encapsulating a hydrophilic drug, it should be dissolved in the aqueous phase.

-

The hydration process leads to the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).

-

To obtain smaller, more uniform vesicles (unilamellar vesicles or ULVs), the niosome suspension can be subjected to sonication or extrusion.

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured using a Zetasizer to assess the surface charge and stability of the vesicles.

-

Encapsulation Efficiency (%EE): Calculated after separating the unencapsulated drug from the niosome suspension by centrifugation or dialysis. The amount of encapsulated drug is then determined by a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). %EE = [(Total Drug - Free Drug) / Total Drug] x 100

This compound in Organogel Formulations

Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of a gelator. This compound can act as an organogelator, forming stable, thermoreversible gels with various oils. These formulations are particularly useful for the topical and transdermal delivery of drugs.

Quantitative Data on this compound Organogels

The properties of this compound-based organogels are dependent on the concentration of the gelator and the type of oil used.

| Organogelator | Oil | Gelator Conc. (% w/w) | Key Findings | Reference |

| This compound | Olive Oil | 20 | Formed stable organogels. | [6] |

| Sorbitan Monostearate | Olive Oil | 20 | Higher thermal and physical strength compared to SMP organogels. | [6] |

| This compound | Sunflower Oil | Not Specified | Used to form bigels for controlled drug delivery. | |

| Sorbitan Monostearate | Sesame Oil | 15-22 | Formed stable organogels for topical drug delivery. |

Experimental Protocols for Organogel Preparation and Characterization

Materials:

-

This compound

-

Organic solvent (e.g., olive oil, sesame oil)

-

Active Pharmaceutical Ingredient (API) - optional

Procedure:

-

Weigh the desired amount of this compound and the organic solvent.

-

Heat the mixture with constant stirring to a temperature above the gel-sol transition temperature of the organogelator (typically 60-70°C) until the this compound is completely dissolved.

-

If a drug is to be incorporated, it can be dissolved or dispersed in the hot oil phase.

-

Allow the mixture to cool down to room temperature. As the solution cools, the gelator molecules self-assemble into a three-dimensional network, entrapping the organic solvent and forming the organogel.

-

Microstructure: Examined using techniques like polarized light microscopy or scanning electron microscopy (SEM) to visualize the network structure.

-

Rheological Properties: Viscosity and viscoelastic properties are measured using a rheometer to understand the mechanical strength and flow behavior of the gel.

-

In Vitro Drug Release: Typically studied using Franz diffusion cells to evaluate the release profile of the encapsulated drug.

Biocompatibility of this compound Formulations

The biocompatibility of biomaterials is a critical factor for their application in drug delivery and tissue engineering. This compound is generally considered to be biocompatible.

In Vitro Cytotoxicity Testing

The cytotoxicity of this compound-based formulations is often evaluated using the MTT assay on various cell lines.

MTT Assay Protocol

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with different concentrations of the this compound formulation (e.g., niosomes or organogel extracts) and a control (untreated cells). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

IC50 Values for D-limonene loaded niosomes on different cell lines:

| Cell Line | IC50 (µM) | Reference |

| HepG2 | ~20 | |

| A549 | ~20 | |

| MCF-7 | ~20 |

In Vivo Biocompatibility Testing

In vivo biocompatibility is often assessed according to ISO 10993 standards. Subcutaneous implantation in animal models like rats is a common method to evaluate the local tissue response to a biomaterial.

Subcutaneous Implantation Protocol (Rat Model)

-

Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley).

-

Test Material: Sterilize the this compound-based implant (e.g., a solid organogel or a depot formulation of niosomes).

-

Surgical Procedure:

-

Anesthetize the rat.

-

Shave and disinfect the dorsal skin.

-

Make a small incision and create a subcutaneous pocket.

-

Insert the sterile test material into the pocket.

-

Suture the incision.

-

-

Observation Period: Monitor the animals for signs of inflammation, irritation, or other adverse reactions at the implantation site over a defined period (e.g., 7, 14, or 28 days).

-

Histopathological Analysis: At the end of the study period, euthanize the animals and excise the tissue surrounding the implant site. Process the tissue for histopathological examination to assess the inflammatory response, fibrosis, and tissue integration.

Cellular Interaction and Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound-based biomaterials are not extensively documented, general principles of biomaterial-cell interactions can be considered. The interaction of a biomaterial with a cell can trigger a cascade of intracellular events. For instance, the foreign body response to an implanted material often involves inflammatory pathways. Cytotoxicity, at higher concentrations, can lead to the activation of apoptotic signaling.

The diagram below illustrates a generalized inflammatory signaling pathway (NF-κB pathway) that can be activated by various stimuli, including foreign materials, and a simplified apoptotic pathway that can be initiated by cellular stress or damage. It is important to note that this is a representative diagram, and the specific pathways activated by this compound formulations may vary depending on the cell type, formulation characteristics, and the local microenvironment.

Conclusion

This compound is a versatile and valuable excipient in the development of biocompatible materials for drug delivery. Its ability to form stable niosomes and organogels allows for the effective encapsulation and controlled release of a wide range of therapeutic agents. The formulation parameters can be tailored to achieve desired physicochemical properties, and the resulting materials generally exhibit good biocompatibility. Further research into the specific molecular interactions between this compound-based materials and cells will provide a deeper understanding of their biological effects and pave the way for the design of even more sophisticated and targeted drug delivery systems.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Material matters: exploring the interplay between natural biomaterials and host immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel sorbitan monostearate organogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of formulation and processing variables on the particle size of this compound niosomes | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 6. Influence of Soya Lecithin, Sorbitan and Glyceryl Monostearate on Physicochemical Properties of Organogels | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Fundamental Interactions of Sorbitan Monopalmitate with Active Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sorbitan (B8754009) Monopalmitate in Modern Pharmaceutics

Sorbitan monopalmitate, also known by its trade name Span® 40, is a non-ionic surfactant widely employed as an excipient in a variety of pharmaceutical formulations.[1][2] Its biocompatibility, biodegradability, and ability to act as an emulsifier, stabilizer, and solubilizing agent make it a versatile component in the development of drug delivery systems.[1][2] This technical guide delves into the fundamental physicochemical interactions between this compound and active pharmaceutical ingredients (APIs), providing a comprehensive overview for researchers and professionals in drug development.

This compound's utility spans across various dosage forms, including topical, transdermal, and oral preparations.[3][4][5] It is a key ingredient in the formation of vesicular systems like niosomes and proniosomes, as well as in semi-solid formulations such as organogels.[3][6][7] These structures serve as effective carriers for both hydrophilic and hydrophobic APIs, enhancing their stability, solubility, and bioavailability.[8][9] The interaction between this compound and APIs is critical to the performance of these delivery systems, influencing drug loading, release kinetics, and overall therapeutic efficacy.

This guide will explore the mechanisms of these interactions, present quantitative data from various studies, detail key experimental protocols for characterization, and provide visual representations of experimental workflows and conceptual relationships.

Core Interactions and Formulation Strategies

The fundamental interactions between this compound and APIs are primarily non-covalent, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The amphiphilic nature of this compound, with its hydrophilic sorbitan head and lipophilic palmitate tail, allows it to orient at oil-water interfaces and self-assemble into various structures that can encapsulate or entrap API molecules.

Niosomes and Proniosomes: Vesicular Drug Delivery

Niosomes are vesicular carriers composed of non-ionic surfactants, such as this compound, and cholesterol, which form a bilayer structure in aqueous media.[4][9] This bilayer can encapsulate hydrophilic drugs within its aqueous core and entrap lipophilic drugs within the lipid bilayer.[10] Proniosomes are dry, free-flowing granular products that, upon hydration, form niosomes.[3][6] This approach enhances the stability and ease of handling of niosomal formulations.[6]

The incorporation of cholesterol into the this compound bilayer is crucial as it modulates the fluidity, stability, and permeability of the vesicles.[9][10] Cholesterol can increase the rigidity of the bilayer, leading to higher drug entrapment and more controlled release.[9][10]

Organogels: Semi-Solid Formulations for Topical and Transdermal Delivery

This compound can act as an organogelator, forming thermo-reversible, viscoelastic, semi-solid systems in the presence of an apolar solvent.[7][11] These organogels can serve as matrices for the controlled release of APIs, particularly for topical and transdermal applications.[7][12] The three-dimensional network structure of the organogel entraps the API, and its release is typically governed by diffusion through the matrix.[13]

Quantitative Data on this compound-API Formulations

The following tables summarize quantitative data from studies on various APIs formulated with this compound.

Table 1: Characteristics of this compound-Based Niosomes and Proniosomes

| API | Formulation Type | Surfactant:Cholesterol Ratio | Vesicle Size (nm) | Entrapment Efficiency (%) | Drug Release Kinetics | Reference |

| Chlorpheniramine (B86927) Maleate (B1232345) | Proniosomal Gel | Span 40:Lecithin:Cholesterol | ~44,000 | High (not specified) | First-Order / Higuchi | [3][6] |

| Ketoconazole | Niosomes | Span 40:Cholesterol (1:0.2) | - | High (not specified) | - | [14] |

| Tolmetin | Niosomes | Span 40:Cholesterol (molar ratio) | 286 | 87.4 | Controlled Release | [15] |

| Estradiol | Niosomes | Span 40:Cholesterol | Increased vesicle size | High (lipophilic) | - | [4][16] |

| Mannitol | Niosomes | Span 40:Cholesterol | Slightly increased vesicle size | Low (hydrophilic) | - | [4][16] |

Table 2: Characteristics of Sorbitan-Based Organogels

| API | Organogelator | Drug Release Kinetics | Key Findings | Reference |

| Aceclofenac | Sorbitan Monostearate (Span 60) | - | Stable and effective for topical delivery. | [7][17] |

| Paracetamol | Span 40 / Tween 80 | Zero-Order / Korsmeyer-Peppas | Tween 80 enhanced thermal stability and modified release. | [11][18] |

| Paracetamol | Span 40 | Zero-Order / Fickian Diffusion | Concentration of Span 40 affects drug diffusion. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and characterization of this compound-based drug delivery systems.

Preparation of Niosomes by Thin Film Hydration Method

This is a common and straightforward method for preparing niosomes.[14][19]

Protocol:

-

Dissolution of Components: Accurately weigh this compound (Span 40), cholesterol, and the API and dissolve them in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.[14][20]

-

Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature above the glass transition temperature of the surfactant. This results in the formation of a thin, dry film on the inner wall of the flask.[19][20]

-

Hydration: Hydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline, pH 7.4), which may contain a hydrophilic drug, by rotating the flask at a controlled temperature.[19][20] This process leads to the spontaneous formation of multilamellar niosomal vesicles.

-

Sonication (Optional): To reduce the size of the niosomes and obtain unilamellar vesicles, the niosomal suspension can be sonicated using a probe or bath sonicator.[19]

Determination of Entrapment Efficiency

Entrapment efficiency is a critical parameter that quantifies the amount of drug successfully encapsulated within the niosomes.[10]

Protocol:

-

Separation of Free Drug: Separate the unentrapped ("free") drug from the niosomal dispersion. This can be achieved by methods such as centrifugation, dialysis, or gel filtration.[10][15]

-

Quantification of Entrapped Drug: Disrupt the niosomes to release the entrapped drug using a suitable solvent (e.g., 50% n-propanol or 0.1% Triton X-100).[10]

-

Analysis: Quantify the concentration of the released drug using a validated analytical technique such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10][15]

-

Calculation: Calculate the entrapment efficiency (EE%) using the following formula: EE% = (Amount of entrapped drug / Total amount of drug used) x 100

In-Vitro Drug Release Study using Dialysis Membrane Method

This method is commonly used to evaluate the release profile of an API from a niosomal formulation.[20][21]

Protocol:

-

Preparation of Dialysis System: Place a known amount of the niosomal dispersion in a dialysis bag with a specific molecular weight cut-off.

-

Release Medium: Suspend the dialysis bag in a receptor compartment containing a suitable release medium (e.g., phosphate (B84403) buffer saline) maintained at a constant temperature (typically 37°C) and stirred continuously.[20]

-

Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.[20][22]

-

Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[20]

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can then be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[21][23]